![molecular formula C10H12N2O5 B1493257 4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid CAS No. 2024316-52-5](/img/structure/B1493257.png)
4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
Overview
Description
The compound “4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid” is a complex organic molecule. It is related to the class of compounds known as pyrrole carboxylic acids . The IUPAC name for a similar compound is tert-butyl (3aR,6aS)-4,6-dioxohexahydropyrrolo [3,4-c]pyrrole-2 (1H)-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI code for a similar compound is 1S/C11H16N2O4/c1-11(2,3)17-10(16)13-4-6-7(5-13)9(15)12-8(6)14/h6-7H,4-5H2,1-3H3,(H,12,14,15)/t6-,7+ .Scientific Research Applications
Microwave-assisted Synthesis of 4-oxo-2-butenoic Acids
Uguen et al. (2021) explored microwave-assisted synthesis of 4-oxo-2-butenoic acids, which serve as versatile intermediates for further derivatization. This study offers a method for synthesizing related compounds, which might be useful in the context of producing derivatives of the compound (Uguen et al., 2021).
Efficient Synthesis of a Heterobifunctional Coupling Agent
Reddy et al. (2005) described the synthesis of a complex heterobifunctional coupling agent, highlighting a strategy for constructing compounds with specific functionalities for chemoselective conjugation. This could be relevant for attaching functional groups to the core structure of interest (Reddy et al., 2005).
One-pot Synthesis of Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine Derivatives
Shipilovskikh and Rubtsov (2019) reported a one-pot cascade reaction for synthesizing thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are important for PARP inhibitors. This demonstrates the utility of complex reactions for generating biologically relevant compounds, possibly related to the synthesis or modification of the target compound (Shipilovskikh & Rubtsov, 2019).
Interaction of 3H-furan-2-ones and 4-oxobutanoic acids
Amalʼchieva et al. (2022) explored the interaction between 3H-furan-2-ones and 4-oxobutanoic acids, leading to the formation of complex structures. This study could provide insights into the reactivity of the core structure or related compounds (Amalʼchieva et al., 2022).
Novel Lipid Hydroperoxide-derived Cyclic Covalent Modification
Oe et al. (2003) identified novel cyclic structures formed from lipid hydroperoxide-derived compounds. Although not directly related, the methodologies and chemical reactivities discussed could be relevant for understanding the behavior of similar compounds in biological contexts (Oe et al., 2003).
properties
IUPAC Name |
4-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c13-7(1-2-8(14)15)12-3-5-6(4-12)10(17)11-9(5)16/h5-6H,1-4H2,(H,14,15)(H,11,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTJXNLNBCUWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)CCC(=O)O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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